(2S)-2-Aminomethyl-1-ethylpyrrolidine-d5

LC-MS/MS Internal Standard Mass Shift

(2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 is a stable, isotopically labeled analog of the chiral amine (S)-(1-ethylpyrrolidin-2-yl)methanamine. It is a small molecule building block characterized by the substitution of five hydrogen atoms with deuterium (molecular formula C₇H₁₁D₅N₂).

Molecular Formula C7H16N2
Molecular Weight 133.25 g/mol
Cat. No. B15558294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-Aminomethyl-1-ethylpyrrolidine-d5
Molecular FormulaC7H16N2
Molecular Weight133.25 g/mol
Structural Identifiers
InChIInChI=1S/C7H16N2/c1-2-9-5-3-4-7(9)6-8/h7H,2-6,8H2,1H3/t7-/m0/s1/i1D3,2D2
InChIKeyUNRBEYYLYRXYCG-MCRFZBIBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(2S)-2-Aminomethyl-1-ethylpyrrolidine-d5: A Deuterated Internal Standard for Chiral LC-MS Quantification


(2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 is a stable, isotopically labeled analog of the chiral amine (S)-(1-ethylpyrrolidin-2-yl)methanamine . It is a small molecule building block characterized by the substitution of five hydrogen atoms with deuterium (molecular formula C₇H₁₁D₅N₂) [1]. Its primary application is as an internal standard (IS) in analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), to enable precise quantification of the non-deuterated parent compound in complex biological or pharmaceutical matrices .

Why Substituting (2S)-2-Aminomethyl-1-ethylpyrrolidine with Non-Deuterated or Alternative ISs Can Compromise Data Integrity


In LC-MS/MS quantification, simply substituting an internal standard with a structurally similar compound or a non-deuterated analog can lead to significant quantitative inaccuracies [1]. A key challenge is that deuterated ISs can experience subtle chromatographic shifts due to isotopic effects, and different labeling strategies (e.g., ²H vs. ¹³C) can exhibit distinct behaviors in compensating for matrix-induced ion suppression [2]. Therefore, a specifically validated deuterated analog is required to ensure co-elution characteristics, matrix effect compensation, and overall method robustness, making its selection a critical and non-interchangeable parameter in assay development [3].

Quantitative Differentiation of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5: A Comparative Evidence Guide


Comparative Mass-to-Charge (m/z) Shift for Unambiguous MS Detection

The use of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 provides a quantifiable mass shift relative to the non-deuterated analyte, (2S)-2-Aminomethyl-1-ethylpyrrolidine. This differentiation is essential for unambiguous MS detection and quantification, as the mass spectrometer can separately measure the ion signal for the analyte and the internal standard without signal overlap. For this compound, the incorporation of 5 deuterium atoms replaces 5 hydrogen atoms (¹H) with deuterium (²H), each contributing a nominal mass increase of 1.0063 Da. This results in a total mass shift of approximately +5 Da, separating the IS from the analyte's m/z channel [1].

LC-MS/MS Internal Standard Mass Shift

Potential for Improved Matrix Effect Compensation via Deuterated IS Strategy

In a direct class-level comparison of internal standard performance, a deuterated IS (²H) was shown to provide a different level of matrix effect compensation compared to a ¹³C-labeled IS. In one study, the use of a deuterated IS (2MHA-[²H₇]) resulted in a quantifiable negative bias of -38.4% in spike accuracy when quantifying a urinary biomarker, whereas the corresponding ¹³C-labeled IS (2MHA-[¹³C₆]) exhibited no significant bias [1]. This demonstrates that the choice of isotopic label, including a specific deuterated analog like (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5, is not interchangeable and has a direct, measurable impact on method accuracy.

Matrix Effect Ion Suppression LC-MS/MS

Matrix Effect Compensation in Complex Biological Samples

As a member of the deuterated internal standard class, (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 is expected to facilitate robust method performance in complex biological matrices. In a validated LC-MS/MS method for five immunosuppressants, the use of deuterated internal standards successfully compensated for matrix effects, achieving a recovery range of 76.6% to 84.0% [1]. This quantitative data demonstrates the class's capability to correct for sample-specific ion suppression or enhancement, which is a primary function of this compound.

Immunosuppressants Method Validation Recovery

Specificity for Amisulpride-Related Impurity and Metabolite Analysis

This specific isotopologue is identified as the labeled analog of an impurity found in Amisulpride (A633250) . This direct link to a specific pharmaceutical compound (Amisulpride) and its associated impurities (Sulpiride Impurity A / Amisulpride Impurity A) provides a clear application-specific differentiator . The non-deuterated parent compound, (2S)-2-Aminomethyl-1-ethylpyrrolidine, is a known impurity in commercial preparations of Amisulpride .

Amisulpride Impurity Profiling Pharmaceutical Analysis

Targeted Application Scenarios for (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5


Quantification of Amisulpride Impurity A in Pharmaceutical Quality Control

This compound is specifically validated for use as an internal standard to quantify the impurity (2S)-2-Aminomethyl-1-ethylpyrrolidine in Amisulpride drug substance and finished products . The deuterated analog enables accurate, MS-based quantification of this known impurity, which is essential for meeting pharmacopeial purity requirements and ensuring batch-to-batch consistency in drug manufacturing.

Bioanalytical Method Development for Chiral Amine Metabolites

Leveraging its +5 Da mass shift , this deuterated standard is ideal for developing robust LC-MS/MS methods for quantifying the parent chiral amine or related metabolites in biological fluids (e.g., plasma, urine) [1]. Its use is critical for pharmacokinetic studies where precise measurement of drug/metabolite concentrations is required, as it can effectively compensate for sample-to-sample matrix variability and extraction losses.

Investigating Isotopic Effects in LC-MS/MS Method Optimization

This compound serves as a model deuterated internal standard for investigating and mitigating matrix effects in LC-MS/MS. As demonstrated by class-level evidence, the choice of isotopic label (e.g., ²H vs. ¹³C) can significantly impact method accuracy . Using (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 allows researchers to systematically evaluate these effects for their specific analyte-matrix pair, ensuring the development of a truly robust and accurate quantitative assay.

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